molecular formula C9H17N3O3Si B1396921 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole CAS No. 1260160-79-9

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B1396921
CAS No.: 1260160-79-9
M. Wt: 243.33 g/mol
InChI Key: UEUZRTVOLSCNIX-UHFFFAOYSA-N
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Description

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a chemical compound with the molecular formula C9H17N3O3Si This compound is characterized by the presence of a nitro group, a trimethylsilyl group, and a pyrazole ring

Scientific Research Applications

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized pyrazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-amino-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is not fully understood. it is believed to interact with biological targets through its nitro and pyrazole moieties. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pyrazole ring can bind to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
  • 4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-triazole

Uniqueness

4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds like imidazoles and triazoles, which have different ring structures and electronic properties.

Properties

IUPAC Name

trimethyl-[2-[(4-nitropyrazol-1-yl)methoxy]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3Si/c1-16(2,3)5-4-15-8-11-7-9(6-10-11)12(13)14/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUZRTVOLSCNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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